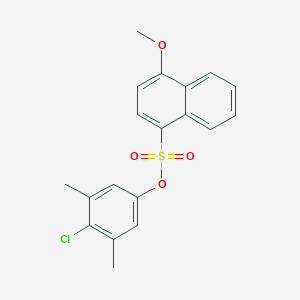

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate, also known as CDNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDNS is a sulfonated naphthalene derivative that has been synthesized using various methods. The compound has been studied for its potential applications in biochemical and physiological research, particularly in the area of neuroscience.

Wissenschaftliche Forschungsanwendungen

Sulfonation Reactions

Research by Wit, A. Woldhuis, and H. Cerfontain (2010) discusses the sulfonation of various phenyl methanesulfonates. Their work shows the formation of sulfonic acid through the reaction of methyl phenyl sulfate with sulfuric acid, yielding phenol-4-sulfonic acid. This research provides insights into the behavior of similar compounds in sulfonation reactions.

Hydrogen Bond Formation

A study on hydrogen bond formation between diphenylamines and dimethyl sulfoxide, including 4-methoxy derivatives, by Hirota, Shinozuka, and Hamada (1974) offers valuable information on the enthalpic changes and substituent effects in these systems.

Synthesis of Optically Active Sulfoxides

Bell and McCaffery (1994) have conducted research on the synthesis of optically active sulfoxides using menthyl 2-methoxynaphthalene-1-sulfinates. This study contributes to the understanding of reactions forming optically active compounds.

Aromatic Nucleophilic Substitution

Research by Hasegawa Yoshinori (1983) on the nucleophilic substitution of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids in aqueous dimethyl sulfoxide offers insights into the formation of anionic σ-complexes, which is significant for understanding reactions involving similar chemical structures.

Fuel-Cell Applications

The synthesis of sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, as researched by Bae, Miyatake, and Watanabe (2009), highlights the potential application of similar compounds in fuel-cell technology due to their proton conductivity and mechanical properties.

Photoremovable Protecting Groups

A study on 2,5-dimethylphenacyl phosphoric and sulfonic esters as photoremovable protecting groups by Klán et al. (2002) demonstrates the release of corresponding acids upon irradiation, which is relevant for organic synthesis and biochemistry applications involving similar chemical structures.

Near-Infrared Dye for Cancer Detection

Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye for cancer detection using optical imaging. This research is significant for medical applications and could guide similar studies involving the compound .

Eigenschaften

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-methoxynaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO4S/c1-12-10-14(11-13(2)19(12)20)24-25(21,22)18-9-8-17(23-3)15-6-4-5-7-16(15)18/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCFTZKGFFPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)

![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)

![2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2513434.png)

![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)

![N-(4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2513440.png)

![Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2513441.png)

![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)

![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)

![Ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2513450.png)